molecular formula C12H19N5 B1481420 4-(Azetidin-1-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine CAS No. 2098117-55-4

4-(Azetidin-1-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine

Cat. No.: B1481420
CAS No.: 2098117-55-4
M. Wt: 233.31 g/mol
InChI Key: HUOUSGOIDHPLQF-UHFFFAOYSA-N
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Description

4-(Azetidin-1-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine is a useful research compound. Its molecular formula is C12H19N5 and its molecular weight is 233.31 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

4-(Azetidin-1-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit monoacylglycerol lipase (MAGL), an enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol . By inhibiting MAGL, this compound elevates 2-AG levels, which in turn activates cannabinoid receptors CB1 and CB2, leading to various physiological effects .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s inhibition of MAGL results in increased levels of 2-AG, which activates CB1 and CB2 receptors. This activation has been linked to beneficial effects on mood, appetite, pain, and inflammation . Additionally, this compound has been observed to affect hippocampal synaptic activity, sleep onset, and electroencephalogram gamma power in rodent models .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of MAGL. This inhibition is competitive with respect to the 2-AG substrate, leading to elevated levels of 2-AG . The increased 2-AG then binds to and activates CB1 and CB2 receptors, which are involved in various physiological processes. The compound’s binding interactions with MAGL and subsequent enzyme inhibition are crucial for its biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has demonstrated time-dependent binding to MAGL in rodent brain, leading to sustained elevation of 2-AG levels and prolonged activation of cannabinoid receptors . Long-term studies have shown that while higher doses can induce hippocampal synaptic depression and altered sleep patterns, lower doses maintain enzyme occupancy and therapeutic effects without adverse outcomes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively increases 2-AG levels and activates cannabinoid receptors without causing significant side effects . At higher doses, it can induce hippocampal synaptic depression, altered sleep onset, and decreased electroencephalogram gamma power . These findings highlight the importance of dosage optimization to achieve therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in metabolic pathways related to the endocannabinoid system. By inhibiting MAGL, the compound prevents the degradation of 2-AG, leading to its accumulation and enhanced activation of CB1 and CB2 receptors . This modulation of the endocannabinoid system has significant implications for mood regulation, pain management, and inflammation control .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to cross the blood-brain barrier and bind to MAGL in the brain is crucial for its therapeutic effects . Additionally, its distribution within various tissues affects its overall efficacy and safety profile .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles, where it can effectively inhibit MAGL and modulate the endocannabinoid system . Understanding its subcellular localization helps in elucidating its precise mechanism of action and optimizing its therapeutic potential .

Properties

IUPAC Name

4-(azetidin-1-yl)-2-methyl-6-piperazin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N5/c1-10-14-11(16-5-2-6-16)9-12(15-10)17-7-3-13-4-8-17/h9,13H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUOUSGOIDHPLQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCNCC2)N3CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.